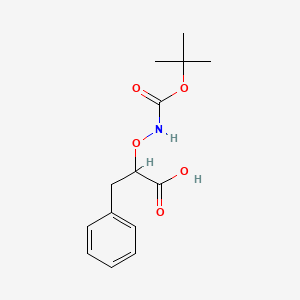

N-Boc-2-Aminooxy-3-phenyl-propionic acid

Description

Significance of Alpha-Aminooxy Acids in Organic and Medicinal Chemistry

Alpha-aminooxy acids are a class of non-proteinogenic amino acids characterized by the presence of an N-O bond at the alpha-carbon. This unique functionality distinguishes them from their canonical amino acid counterparts and provides a gateway to novel chemical transformations. The primary significance of the aminooxy group lies in its ability to readily react with aldehydes and ketones to form stable oxime linkages. nih.govunivie.ac.at This reaction, known as oxime ligation, is a powerful tool for bioconjugation, allowing for the chemoselective attachment of molecules to proteins, peptides, and other biomolecules under mild, aqueous conditions. nih.gov The stability and specificity of the oxime bond have made alpha-aminooxy acids invaluable for applications such as protein labeling, drug targeting, and the development of diagnostic agents.

Role of Phenylpropionic Acid Scaffolds in Bioactive Molecule Design

Arylpropionic acid derivatives have demonstrated a wide spectrum of pharmacological activities, as detailed in the table below.

| Activity | Description |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins. univie.ac.atchemimpex.com |

| Analgesic | Alleviation of pain. nih.govrsc.org |

| Antipyretic | Reduction of fever. rsc.org |

| Antibacterial | Activity against various bacterial strains. univie.ac.atchemimpex.com |

| Anticonvulsant | Potential application in seizure control. rsc.org |

| Anticancer | Investigated for potential anti-tumor properties. rsc.org |

N-Boc Protection Strategy in Amino Acid and Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino functionality in amino acids and peptides. mdpi.comnih.gov Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA). mdpi.comnih.gov In solid-phase peptide synthesis (SPPS), the Boc group allows for the stepwise assembly of amino acids into a peptide chain while preventing unwanted side reactions at the N-terminus. nih.govnih.gov The use of Boc protection in N-Boc-2-Aminooxy-3-phenyl-propionic acid is crucial for its application as a building block. It ensures that the highly reactive aminooxy group remains masked during synthetic manipulations, allowing for selective reactions at the carboxylic acid moiety or modifications to the phenyl ring. The Boc group can then be removed at a later stage to unmask the aminooxy group for subsequent conjugation reactions, such as oxime ligation. nih.gov

The following table summarizes the key features of the N-Boc protection strategy.

| Feature | Description |

| Stability | Resistant to a wide range of nucleophilic and basic conditions. mdpi.com |

| Cleavage | Readily removed with mild acids like trifluoroacetic acid (TFA). mdpi.comnih.gov |

| Selectivity | Allows for orthogonal protection schemes in complex syntheses. nih.gov |

| Application | Widely used in both solution-phase and solid-phase peptide synthesis. mdpi.comnih.gov |

Overview of Research Utility and Scope of the Compound as a Versatile Building Block

The amalgamation of the aminooxy functionality, the phenylpropionic acid scaffold, and the Boc protecting group makes this compound a highly versatile and valuable building block in contemporary chemical research. Its utility spans several areas, primarily in the synthesis of peptidomimetics and bioconjugates.

As a building block for peptidomimetics , this compound allows for the introduction of a non-natural amino acid residue into a peptide sequence. This can lead to peptides with enhanced properties, such as increased resistance to enzymatic degradation, improved conformational stability, and altered biological activity. nih.gov The phenylpropyl side chain can mimic the side chains of natural amino acids like phenylalanine, while the aminooxy group offers a site for further modification or cyclization. The synthesis of constrained peptides, which often exhibit enhanced receptor selectivity and bioavailability, can be facilitated by incorporating such unique building blocks. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)19-13(18)15-20-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALHAAURVILEMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to N-Boc-2-Aminooxy-3-phenyl-propionic Acid and Analogues

The construction of this compound is typically approached through a convergent synthesis, where the key fragments are prepared separately and then combined. The principal stages involve the formation of the core aminooxy acid followed by the introduction of the Boc protecting group.

Introduction of the Aminooxy Functionality

The introduction of the aminooxy group (-ONH₂) is a critical step that defines the unique character of this class of amino acids. This transformation is often achieved through nucleophilic substitution on a suitable precursor, such as an α-hydroxy acid. The Mitsunobu reaction is a powerful and widely employed method for this purpose. organic-chemistry.orgnih.gov It allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including the aminooxy moiety, with a predictable inversion of stereochemistry. organic-chemistry.org

In a typical Mitsunobu reaction, the alcohol is activated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This in-situ activation forms a good leaving group that is then displaced by a nucleophile. For the synthesis of aminooxy acids, a protected form of hydroxylamine (B1172632) is used as the nucleophile. N-Hydroxyphthalimide or N-Boc-hydroxylamine are common choices for this role. mdpi.com The reaction proceeds via an SN2 mechanism, resulting in a complete inversion of the configuration at the chiral center of the alcohol. organic-chemistry.org

A concise asymmetric route to chiral α-aminooxy acids has been developed where the hydroxyl group of a chiral propargylic alcohol is converted to an aminooxy group via the Mitsunobu reaction. researchgate.net Subsequent oxidative cleavage of the carbon-carbon triple bond yields the desired carboxylic acid functionality. researchgate.net

| Reaction | Reagents | Key Features |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), N-Hydroxyphthalimide | Stereospecific inversion of configuration at the alcohol center. |

| Mitsunobu Reaction | Trimethylphosphine (PMe₃), 1,1'-(Azodicarbonyl)dipiperidine (ADDP), Hydrazoic acid (HN₃) | High chemical yields and complete inversion of stereochemistry for the synthesis of α-azido esters, which can be precursors to amino compounds. organic-chemistry.org |

Phenylpropionic Acid Backbone Construction

The 3-phenylpropionic acid framework serves as the structural backbone of the target molecule. The synthesis of this scaffold can be achieved through various established organic chemistry methods. For the specific case of this compound, a common and efficient strategy is to start from a readily available and enantiomerically pure precursor, L-phenylalanine. ed.govresearchgate.net

Alternatively, the phenylpropionic acid backbone can be constructed through methods such as the mono-α-methylation of arylacetonitriles followed by hydrolysis to the corresponding 2-arylpropionic acid.

Application of Boc-Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. semanticscholar.org In the synthesis of the title compound, the Boc group is typically introduced after the formation of the aminooxy functionality.

The protection is generally carried out by reacting the aminooxy acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov This reaction is usually high-yielding and proceeds under mild conditions.

Deprotection of the Boc group is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The lability of the Boc group under acidic conditions allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions, enabling orthogonal protection strategies in more complex syntheses.

Stereoselective Synthesis and Chiral Control in Aminooxy Acid Preparation

The biological activity of amino acid derivatives is often highly dependent on their stereochemistry. Therefore, controlling the chiral centers during the synthesis of this compound is of paramount importance.

Enantioselective Preparation from Optically Active Precursors

The most straightforward approach to obtaining an enantiomerically pure final product is to start with an optically active precursor. As mentioned previously, L-phenylalanine is an excellent and readily available chiral starting material. ed.govresearchgate.net Its conversion to (S)-2-hydroxy-3-phenylpropanoic acid with retention of stereochemistry provides a key enantiopure intermediate. ed.govresearchgate.net

The subsequent Mitsunobu reaction to introduce the aminooxy group proceeds with a clean inversion of configuration. organic-chemistry.org Therefore, starting with (S)-2-hydroxy-3-phenylpropanoic acid will yield the (R)-2-aminooxy-3-phenylpropionic acid derivative. This predictable stereochemical outcome is a major advantage of this synthetic route.

| Starting Material | Key Transformation | Intermediate | Stereochemical Outcome |

| L-Phenylalanine ((S)-configuration) | Diazotization followed by hydrolysis | (S)-2-Hydroxy-3-phenylpropanoic acid | Retention of configuration ed.govresearchgate.net |

| (S)-2-Hydroxy-3-phenylpropanoic acid | Mitsunobu reaction with a hydroxylamine derivative | (R)-2-Aminooxy-3-phenylpropionic acid derivative | Inversion of configuration organic-chemistry.org |

Diastereoselective Control in Related Amino Acid Syntheses

While the primary strategy for the synthesis of enantiopure this compound relies on an optically active starting material, it is instructive to consider methods of diastereoselective control that are employed in the synthesis of related amino acids. These methods often involve the use of chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer.

For instance, in the synthesis of α,α-disubstituted amino acids, chiral tertiary α-hydroxy esters can be converted to α-azido esters via a Mitsunobu reaction with complete inversion of configuration, thereby establishing the desired stereochemistry at a quaternary center. organic-chemistry.org The azide (B81097) can then be reduced to the corresponding amine.

Influence of Chiral Auxiliaries on Synthetic Pathways

The asymmetric synthesis of α-aminooxy acids, including this compound, heavily relies on the use of chiral auxiliaries to control the stereochemical outcome of the reaction. nih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity. wikipedia.org After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recovered for reuse.

Several classes of chiral auxiliaries have proven effective in asymmetric synthesis, with Evans' oxazolidinones being among the most widely utilized. wikipedia.org These auxiliaries, derived from readily available amino alcohols, can be acylated and subsequently subjected to stereoselective enolate alkylation. santiago-lab.comwilliams.edu For the synthesis of a compound like this compound, a general approach would involve the use of a chiral auxiliary to guide the introduction of the aminooxy group or the phenylmethyl side chain.

Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that have demonstrated remarkable stereocontrol in alkylation reactions, often providing high diastereomeric ratios. nih.gov The choice of the chiral auxiliary can significantly impact the efficiency and stereoselectivity of the synthetic pathway. For instance, the steric hindrance provided by the substituents on the chiral auxiliary directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. wikipedia.org

While direct examples detailing the synthesis of this compound using specific chiral auxiliaries are not extensively documented in readily available literature, the principles of asymmetric synthesis using these auxiliaries are well-established for structurally similar amino acids. nih.gov The general strategy involves attaching the chiral auxiliary to a suitable precursor, followed by a diastereoselective reaction to introduce the desired functionality, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

Table 1: Common Chiral Auxiliaries and Their General Application in Asymmetric Synthesis

| Chiral Auxiliary | Precursor | Key Reaction Type | Typical Diastereomeric Ratio |

| Evans' Oxazolidinones | Amino alcohols | Enolate Alkylation, Aldol Reactions | >95:5 |

| Pseudoephedrine/Pseudoephenamine | (1R,2S)-(-)-Ephedrine | Enolate Alkylation | >90:10 |

| Camphorsultams | Camphorsulfonic acid | Diels-Alder, Aldol Reactions | >98:2 |

| Chiral Aminals | Chiral Diamines | Nucleophilic Additions | >95:5 |

Note: The diastereomeric ratios are general and can vary depending on the specific substrates and reaction conditions.

Chemical Modifications and Derivatization Strategies

The versatile functional groups of this compound, namely the protected aminooxy and the carboxylic acid moieties, allow for a wide range of chemical modifications and derivatization strategies. These transformations are crucial for incorporating this amino acid into larger molecules and for creating diverse chemical libraries for biological screening.

A key application of aminooxy-containing compounds is their ability to form stable oxime and hydroxylamine linkages. iris-biotech.de The aminooxy group of this compound can react chemoselectively with aldehydes and ketones to form oxime bonds, which are significantly more stable towards hydrolysis than the corresponding imines. iris-biotech.de This reaction, often referred to as oxime ligation, is a powerful tool for bioconjugation and the synthesis of pseudopeptides where the native amide bond is replaced by an oxime linkage. iris-biotech.de

The formation of an oxime bond between an aminooxy-functionalized peptide and a peptide fragment containing a carbonyl group is an efficient method for protein and peptide synthesis. iris-biotech.de This strategy allows for the coupling of large, unprotected peptide fragments under mild conditions.

The aminooxy group of this compound can be further functionalized through N-alkylation. The synthesis of N-alkylaminooxy derivatives introduces structural diversity and can modulate the physicochemical properties of the resulting molecules. nih.gov General methods for the N-alkylation of amino acids can be adapted for this purpose. These methods often involve the use of a strong base to deprotonate the nitrogen atom, followed by reaction with an alkyl halide.

The resulting N-alkylaminooxy amino acids can then be incorporated into peptides, providing a handle for further chemoselective modifications. For instance, peptides containing N-alkylaminooxy residues have been shown to undergo selective alkylation at the aminooxy nitrogen with various electrophiles.

The development of synthetic methods for the preparation of glycosylated amino acid building blocks is of great importance for the study of glycoproteins and their biological functions. researchgate.netnih.govresearchgate.net The aminooxy group of this compound provides a convenient point of attachment for carbohydrate moieties.

The reaction between an aminooxy-functionalized amino acid and a reducing sugar results in the formation of a stable oxime-linked neoglycopeptide. researchgate.net This chemoselective glycosylation can be performed with unprotected sugars in aqueous media, which is a significant advantage over many traditional glycosylation methods that require extensive protecting group manipulations. beilstein-journals.org The resulting glycosylated aminooxy acid derivatives can be used as building blocks in solid-phase peptide synthesis to generate well-defined glycopeptides. researchgate.netnih.gov The synthesis of aminooxy glycoside derivatives often involves sequential glycosylation approaches to build the desired oligosaccharide chain before conjugation to the aminooxy-containing molecule. nih.gov

Table 2: Summary of Derivatization Strategies for this compound

| Derivatization Strategy | Reactant | Linkage Formed | Application |

| Oxime Link Formation | Aldehydes, Ketones | Oxime | Pseudopeptides, Bioconjugation |

| N-Alkylation | Alkyl Halides | N-Alkylaminooxy | Increased structural diversity, modified physicochemical properties |

| Glycosylation | Reducing Sugars | Oxime (Neoglycopeptide) | Glycopeptide synthesis, study of protein glycosylation |

Applications in Peptide and Peptidomimetic Research

Utilization as a Chiral Building Block in Peptide Synthesis

The incorporation of N-Boc-2-Aminooxy-3-phenyl-propionic acid into peptide chains is a strategic approach to modulate their structure and properties. As a chiral building block, it allows for the synthesis of well-defined, stereochemically pure peptides.

The integration of this compound into a growing peptide chain can be accomplished using established solution-phase or solid-phase peptide synthesis (SPPS) methodologies researchgate.netnih.gov. The process typically involves the coupling of the carboxylic acid group of the Boc-protected aminooxy acid to the free amino group of the peptide chain. Standard coupling reagents, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole), are often employed to facilitate amide bond formation nih.gov.

The presence of the aminooxy group (-O-NH₂) in place of the standard α-amino group (-NH₂) increases the nucleophilicity, which can be leveraged for specific chemical ligations. After incorporation and deprotection, the free aminooxy group can react chemoselectively with aldehydes or ketones to form stable oxime bonds. This reaction is a powerful tool for peptide cyclization, fragment condensation, and the synthesis of larger proteins iris-biotech.de.

The replacement of a standard α-amino acid with an α-aminooxy acid fundamentally alters the peptide backbone, leading to significant effects on its stability and preferred conformation. The key structural feature introduced is the N-O bond, which influences local geometry and hydrogen bonding patterns.

Peptides composed of α-aminooxy acids exhibit a strong propensity to form stable, well-defined secondary structures. Quantum mechanical calculations and experimental studies have shown a significant preference for the formation of an eight-membered intramolecular hydrogen bond between the N-H of one residue and the C=O of the preceding residue acs.org. This interaction, known as an "N-O turn," is a structural motif analogous to the γ-turn found in natural peptides acs.org.

The formation of these N-O turns is cooperative, promoting the development of a unique helical structure known as a 1.8₈-helix, where each turn contains approximately 1.8 aminooxy acid residues acs.org. This contrasts with the classic α-helix, which has 3.6 residues per turn. This inherent structural preference imparts conformational rigidity and can enhance the peptide's resistance to proteolytic degradation, a critical factor for therapeutic applications upc.edu. The stability of this helical structure has been observed in various solvents, indicating a robust conformational preference hku.hkacs.org.

| Finding | Methodology | Key Observation | Reference |

|---|---|---|---|

| Formation of N-O Turns | 1H NMR, XRD, FTIR | Confirmed the presence of eight-membered-ring intramolecular hydrogen bonds in both non-polar and polar (methanol) solvents. | hku.hknih.gov |

| Helical Structure Propensity | Quantum Mechanics (HF/6-31G**), CD Spectroscopy | Homochiral (S)-oxa-polypeptides preferentially form a right-handed 1.8₈-helix, stabilized by cooperative N-O turns. | acs.orgnih.gov |

| Solvent Effects on Conformation | Molecular Dynamics Simulations, CD Spectroscopy | The 1.8₈-helix is very stable in chloroform (B151607). While the structure is disrupted in water, a substantial degree of helical content is retained in methanol (B129727) and acidic aqueous buffers. | hku.hkacs.org |

| Structural Rigidity | General Peptide Design Principles | The introduction of conformational constraints, such as the stable helical structures induced by aminooxy acids, can solve problems of instability and poor bioavailability in therapeutic peptides. | nih.gov |

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability nih.gov. This compound is a key building block in this endeavor.

Alpha-aminooxy peptidomimetics, also known as oxa-peptides, are analogues of natural peptides where the α-carbon's amino group is replaced by an aminooxy group. The development of these molecules is driven by the need to overcome the inherent limitations of natural peptides as drugs, primarily their susceptibility to enzymatic degradation upc.edu.

The synthesis of these peptidomimetics follows protocols similar to standard peptide synthesis, with the α-aminooxy acid being incorporated as a monomer researchgate.net. The resulting modified backbone (-CO-Cα-O-NH-) is resistant to proteases that typically cleave the standard amide bond (-CO-NH-). The introduction of functionalized side chains on α-aminooxy acids provides further opportunities for designing peptidomimetics with specific biological activities hku.hknih.gov.

A primary goal in peptidomimetic design is to replicate the three-dimensional pharmacophore of a biologically active peptide nih.gov. This often involves mimicking key secondary structures like β-turns and helices, which are crucial for molecular recognition and binding.

Peptides containing α-aminooxy acids are particularly effective at mimicking turn structures. As previously noted, the intramolecular eight-membered hydrogen bond (N-O turn) formed between adjacent aminooxy residues is a stable mimic of a γ-turn acs.org. By strategically placing an α-aminooxy acid within a sequence, it is possible to induce a turn at a specific location, thereby constraining the peptide into a bioactive conformation. This ability to pre-organize a peptide chain is a powerful strategy in rational drug design.

| Natural Structure | Mimicking Motif | Structural Basis | Reference |

|---|---|---|---|

| γ-Turn | N-O Turn | A stable eight-membered intramolecular hydrogen bond between adjacent aminooxy residues. | acs.org |

| α-Helix | 1.8₈-Helix | Cooperative formation of N-O turns leads to a stable, right-handed helix in homo-(S)-oxa-polypeptides. | acs.org |

Extensive conformational studies have been conducted to understand the structural behavior of peptides incorporating α-aminooxy acids. A combination of analytical techniques has provided detailed insights into their solution-phase and solid-state structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR studies have been instrumental in detecting the intramolecular hydrogen bonds that define the N-O turn. The chemical shifts and coupling constants of backbone protons provide direct evidence for this specific conformation hku.hknih.gov.

X-ray Diffraction (XRD): In the solid state, X-ray crystallography has confirmed the helical structures predicted by theoretical models, providing precise bond lengths and angles for the 1.8₈-helix hku.hknih.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR absorption studies support the presence of the N-O turns by analyzing the vibrational frequencies of the amide C=O and N-H groups involved in the hydrogen bonding hku.hknih.gov.

Circular Dichroism (CD) Spectroscopy: CD studies are used to assess secondary structure content in solution. For aminooxy acid-containing peptides, CD spectra have demonstrated that a significant degree of helical structure is maintained even in polar and aqueous environments, which is crucial for potential biological applications hku.hknih.gov.

Together, these studies confirm that peptides built from α-aminooxy acids adopt stable, predictable, and unique secondary structures that are robust across different environments acs.org.

Bioconjugation Strategies Employing the Aminooxy Group

The aminooxy group, a highly reactive nucleophile, is a cornerstone of modern bioconjugation chemistry. Its utility is particularly pronounced when incorporated into amino acid scaffolds such as this compound. This compound serves as a critical building block in solid-phase peptide synthesis (SPPS), allowing for the precise placement of a latent aminooxy handle within a peptide sequence. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the reactive aminooxy moiety during synthesis, and its subsequent removal unmasks the nucleophilic group for specific ligation reactions.

Aminooxy-Mediated Ligation Techniques (e.g., Oxime Ligation, Carbonyl Condensations)

Aminooxy-mediated ligation is a highly efficient and chemoselective method for covalently linking biomolecules. The most prominent example is the oxime ligation, which involves the reaction of an aminooxy group (-ONH₂) with a carbonyl group, specifically an aldehyde or a ketone, to form a stable oxime bond (-O-N=C). nih.govunivie.ac.at This reaction is classified as bioorthogonal, meaning it proceeds under mild, aqueous conditions without interfering with or being affected by other functional groups present in biological systems. nih.govunivie.ac.at

The reaction is highly reliable due to its favorable kinetics and the hydrolytic stability of the resulting oxime linkage. nih.govunivie.ac.at The rate of oxime bond formation can be significantly accelerated by nucleophilic catalysts, such as aniline (B41778) or its derivatives like p-phenylenediamine (B122844). nih.govnih.govresearchgate.net These catalysts function by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile. researchgate.net The reaction is typically performed at a slightly acidic pH (around 4-5) to facilitate carbonyl protonation, though aniline catalysis enables the reaction to proceed efficiently at neutral pH as well. nih.govnih.gov

The high reactivity of the aminooxy group can present challenges during the synthesis of peptides containing this functionality. nih.gov To circumvent this, protected versions of aminooxy amino acids, such as this compound, are employed. The Boc group is stable during peptide synthesis and is readily removed under acidic conditions to liberate the aminooxy group for subsequent conjugation. nih.gov

| Feature | Description | Significance in Bioconjugation |

|---|---|---|

| Reactants | Aminooxy group (-ONH₂) and an aldehyde or ketone group (C=O). nih.gov | Allows for specific coupling between two molecules, each bearing one of the reactive partners. |

| Product | A stable oxime bond (-O-N=C). univie.ac.at | The resulting conjugate is stable under physiological conditions. |

| Conditions | Typically aqueous media, pH 4-7. nih.govnih.gov | Compatible with the native environment of most biomolecules, preventing denaturation. |

| Catalyst | Aniline or p-phenylenediamine derivatives enhance reaction rates. nih.govresearchgate.net | Enables rapid conjugation at low micromolar concentrations of reactants. nih.gov |

| Chemoselectivity | The reactants do not cross-react with other functional groups found in proteins (e.g., amines, thiols, carboxylates). nih.gov | Ensures that the ligation occurs only at the intended site, yielding a homogenous product. |

Site-Specific Protein Labeling and Conjugation

The ability to modify proteins at specific, predetermined sites is crucial for studying their function, tracking their localization, and engineering novel therapeutic agents. Aminooxy-mediated ligation provides a powerful tool for achieving such site-specificity. By incorporating an amino acid like this compound into a specific position in a peptide or protein sequence via synthesis, a unique chemical handle is created. nih.gov

Once the peptide is synthesized and the Boc group is removed, the exposed aminooxy group can be selectively reacted with a label or molecule containing an aldehyde or ketone. This partner molecule could be a fluorophore, a biotin (B1667282) tag, a polyethylene (B3416737) glycol (PEG) chain, or another protein. researchgate.net This strategy allows for the creation of precisely labeled proteins with a defined stoichiometry and location of the modification, which is a significant advantage over traditional methods that randomly target reactive residues like lysine (B10760008) or cysteine.

Alternatively, the reactive partners can be reversed. A protein can be engineered to contain a ketone- or aldehyde-bearing noncanonical amino acid. This modified protein can then be specifically labeled with a probe that has been functionalized with an aminooxy group. researchgate.net This approach has been successfully used to attach fluorescent labels to proteins for imaging studies, enabling the visualization of protein localization and trafficking within cells. researchgate.net

| Strategy | Method of Incorporation | Description |

|---|---|---|

| Aminooxy Handle | Solid-Phase Peptide Synthesis (SPPS) | Protected aminooxy amino acids (e.g., this compound) are incorporated at a specific position during the chemical synthesis of peptides or small proteins. |

| Carbonyl Handle | Genetic Code Expansion | An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate a noncanonical amino acid containing a ketone or aldehyde group into a protein at a genetically encoded site in vivo. nih.gov |

| Carbonyl Handle | Enzymatic Modification | Enzymes like formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within a consensus sequence into a formylglycine, which contains an aldehyde group. |

| Carbonyl Handle | Chemical Modification | Periodate oxidation of N-terminal serine or threonine residues can generate a glyoxylyl aldehyde group for subsequent ligation. |

Application in Developing Biomolecule-Drug Conjugates

The development of biomolecule-drug conjugates, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates, represents a major advance in targeted therapy. The goal is to selectively deliver a potent cytotoxic agent to diseased cells, thereby increasing efficacy and reducing off-target toxicity. The stability and chemoselectivity of oxime ligation make it an ideal method for linking the biomolecule (the targeting moiety) to the drug (the payload). univie.ac.atresearchgate.net

Using a building block like this compound, a peptide or protein can be synthesized with a precisely located aminooxy group. univie.ac.at Separately, a potent drug molecule can be chemically modified to include an aldehyde or ketone handle. The two components are then conjugated via oxime ligation to form the final biomolecule-drug conjugate. This method provides excellent control over the drug-to-antibody ratio (DAR) and the site of conjugation, both of which are critical parameters for the therapeutic efficacy and safety of the conjugate.

This strategy has been applied to the preparation of a wide array of bioconjugates, including polymer-protein conjugates, peptide dendrimers, and radiolabeled tracers for positron emission tomography (PET). nih.govunivie.ac.at For applications like PET imaging, where short-lived radioisotopes such as ¹⁸F are used, the rapid kinetics of catalyzed oxime ligation are particularly advantageous, allowing for the efficient preparation of radiotracers within a short timeframe. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Development of Enzyme Inhibitors

The core structure of 2-Aminooxy-3-phenyl-propionic acid is a known inhibitor of several key enzymes. The addition of the N-tert-butyloxycarbonyl (N-Boc) protecting group creates a stable, versatile scaffold that medicinal chemists can use to systematically develop more potent and selective inhibitors.

In drug discovery, a "scaffold" is a core chemical structure that serves as a foundation for synthesizing a library of related compounds. N-Boc-2-Aminooxy-3-phenyl-propionic acid is an ideal scaffold because it contains multiple points for chemical modification. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis that masks the reactive aminooxy moiety. nbinno.comgenscript.com This protection is crucial as it allows chemists to selectively perform reactions on other parts of the molecule, such as the carboxylic acid group, without unintended interference from the aminooxy group. nbinno.com

The Boc group is stable under many reaction conditions but can be easily and cleanly removed using mild acids. nbinno.com This controlled reactivity enables the systematic exploration of chemical space around the core scaffold, facilitating the synthesis of diverse derivatives for screening as potential enzyme inhibitors.

The deprotected form of the scaffold, L-2-Aminooxy-3-phenylpropanoic acid (AOPP), is a potent inhibitor of L-Phenylalanine Ammonia-Lyase (PAL). medchemexpress.com PAL is an enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, a key step in the phenylpropanoid pathway in plants and fungi. Research has demonstrated that (S)-2-aminooxy-3-phenylpropanoic acid acts as a slow-binding inhibitor of the PAL-1 isozyme. nih.govresearchgate.net Further studies on PAL from lettuce seeds indicated that the inhibition by AOPP may involve an irreversible binding to the enzyme, leading to its inactivation. oup.comoup.com

Kinetic Data for PAL Inhibition

| Compound | Target Enzyme | Inhibition Type | Km for L-phenylalanine | Reference |

| L-α-aminooxy-β-phenylpropionic acid (AOPP) | Phenylalanine Ammonia-Lyase (PAL) | Irreversible Binding | 4.2 x 10⁻⁵ M | oup.comoup.com |

| (S)-2-aminooxy-3-phenylpropanoic acid ((S)-AOPP) | PAL-1 Isozyme | Slow-binding | Not Specified | nih.govresearchgate.net |

Beyond its effects on PAL, L-α-aminooxy-phenylpropionic acid (AOPP) has been identified as an inhibitor of Tryptophan Aminotransferase (TAA1). nih.gov TAA1 is a key enzyme in the biosynthesis of the plant hormone auxin (indole-3-acetic acid) from tryptophan. nih.govwikipedia.org The discovery that AOPP targets TAA1 revealed a new molecular target for this class of compounds and prompted further investigation into its derivatives as potential auxin biosynthesis inhibitors. nih.gov

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net Such studies are crucial for optimizing lead compounds into potent and selective drug candidates.

For inhibitors derived from the AOPP scaffold, research into TAA1 inhibition has shown that the aminooxy and carboxy functional groups are essential for their inhibitory activity. nih.gov A typical SAR study would involve synthesizing a series of analogues where other parts of the molecule are systematically modified. For example, researchers might:

Modify the phenyl ring: Introduce different substituents (e.g., hydroxyl, methoxy, or halogen groups) at various positions to probe interactions with the enzyme's active site. nih.gov

Alter the propionic acid linker: Change the length or rigidity of the carbon chain connecting the phenyl ring and the carboxylic acid.

Replace the phenyl ring: Substitute the phenyl ring with other aromatic or heterocyclic systems to explore different binding orientations.

Through this process, a detailed understanding of the structural requirements for optimal enzyme inhibition can be developed, guiding the design of more effective compounds. frontiersin.org

Design of Novel Therapeutics and Bioactive Compounds

The utility of this compound extends beyond modifying a known inhibitor. Its role as a protected bifunctional molecule makes it a key starting material for exploring entirely new chemical pathways in drug design.

The N-Boc protecting group is a cornerstone of modern synthetic organic chemistry, enabling the multi-step synthesis of complex molecules. genscript.comresearchgate.net By temporarily masking the highly reactive aminooxy group, this compound allows chemists to control reaction sequences with high precision. nbinno.com

For example, the free carboxylic acid can be coupled with various amines or alcohols to form amides or esters, respectively. Following this modification, the Boc group can be removed to reveal the aminooxy group, which can then participate in subsequent reactions, such as forming oximes with aldehydes or ketones. This stepwise and controlled approach allows for the construction of complex molecular architectures that would be difficult to achieve otherwise, opening pathways to novel classes of therapeutics and bioactive compounds. nbinno.com

Role in Modulating Receptor Activities, particularly in Neuroscience

The core structure of this compound is closely related to phenylpropionic acid derivatives, a class of compounds that has been investigated for its ability to interact with various receptors in the central nervous system. Notably, derivatives of 2-amino-3-phenylpropanoic acid have been explored as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

While direct studies on the receptor activity of this compound are not prominent, its utility lies in its role as a precursor or intermediate in the synthesis of more complex neuroactive compounds. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise chemical modifications, enabling the precise construction of molecules designed to target specific receptor subtypes. The aminooxy group provides a reactive handle for conjugation or further functionalization, allowing for the introduction of pharmacophores that can fine-tune the compound's interaction with its biological target.

Research in the broader field of neuroscience has demonstrated that modifications to the phenylpropionic acid scaffold can lead to compounds with significant affinity and selectivity for various neurotransmitter receptors. For instance, the synthesis of novel (R)-2-amino-3-triazolpropanoic acid derivatives, which share a similar structural backbone, has led to the discovery of NMDA receptor glycine (B1666218) site agonists with subunit-specific activity. nih.gov This highlights the potential for using this compound as a starting point for the development of a new generation of neurological drugs.

Research into Prodrug Design and Delivery Enhancement

A significant challenge in treating neurological diseases is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). The prodrug approach, where an inactive derivative of a drug is administered and then converted to the active form in the body, is a promising strategy to overcome this obstacle. nih.gov this compound is particularly well-suited for this application due to its aminooxy functionality.

The aminooxy group can be used to form stable oxime linkages with carbonyl-containing drugs. This conjugation can mask the polar functional groups of a drug, increasing its lipophilicity and facilitating its passage across the BBB. Once in the CNS, these linkages can be designed to cleave under specific physiological conditions, releasing the active drug at its target site.

For instance, research into linker systems for prodrug design has highlighted the utility of moieties like 3-aminoxypropionate. nih.gov These linkers can be incorporated into a prodrug to control the rate of drug release. The hydroxylamine (B1172632) moiety within such linkers can enable a more rapid release of the parent drug compared to traditional amine linkers, a feature that can be advantageous for achieving therapeutic concentrations in the brain. nih.gov

Table 1: Research Findings on Related Scaffolds

| Compound Class | Application | Key Findings |

| (R)-2-amino-3-triazolpropanoic acid derivatives | NMDA Receptor Modulation | Demonstrated agonist activity at the glycine site of NMDA receptors with selectivity for specific GluN2 subunits. nih.gov |

| 3-Aminoxypropionate-based linkers | Prodrug Design | Enabled faster drug release from a model prodrug compared to amine-based linkers, particularly under activating conditions. nih.gov |

Role in Chemical Biology and Biological Probes

Research in Neuroscience and Neurotransmitter Systems

Based on available scientific literature, there is limited specific information directly linking N-Boc-2-Aminooxy-3-phenyl-propionic acid to the study of neurotransmitter interactions or the modulation of neurotransmitter receptor activities in mammalian systems. Research has predominantly focused on the compound's utility in other biological contexts.

No specific studies detailing the use of this compound for investigating neurotransmitter interactions or broader brain function were identified.

There is no direct evidence to suggest that this compound is used to modulate the activity of neurotransmitter receptors.

Study of Protein Interactions and Enzyme Functions in Biological Systems

The de-protected form of the title compound, L-2-Aminooxy-3-phenylpropanoic acid (AOPP), serves as a potent tool for studying enzyme function, particularly as an inhibitor of L-phenylalanine ammonia-lyase (PAL). medchemexpress.comglpbio.com PAL is a key enzyme in the phenylpropanoid pathway in plants, responsible for converting L-phenylalanine into cinnamic acid.

By inhibiting PAL, AOPP effectively blocks this metabolic pathway, leading to a significant, up to 40-fold increase in the intracellular concentration of L-phenylalanine in plant tissues. nih.gov This specific action allows researchers to study metabolic flux, feedback inhibition mechanisms, and the role of the phenylpropanoid pathway in plant physiology. nih.gov The use of AOPP has demonstrated that under conditions of PAL inhibition, there is no apparent feedback control on the synthesis of phenylalanine from shikimate in buckwheat hypocotyls. nih.gov This makes AOPP an invaluable chemical probe for dissecting specific enzymatic steps and their downstream consequences within a complex biological system.

Development of Unnatural Amino Acids for Protein Engineering

The most significant application of compounds like this compound is in protein engineering, where the aminooxy functional group is incorporated as an unnatural amino acid (UAA) into proteins. This process expands the chemical diversity of proteins beyond the canonical 20 amino acids, enabling novel functions and applications. youtube.com

The site-specific incorporation of UAAs into a growing polypeptide chain is achieved by expanding the genetic code of an organism. mdpi.com This sophisticated technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the UAA and a specific codon, typically a nonsense or stop codon like UAG (amber). mdpi.comnih.gov

This orthogonal system works in parallel to the host cell's own translation machinery but does not cross-react with it. youtube.com The engineered aaRS specifically attaches the aminooxy-containing UAA to its cognate suppressor tRNA. This tRNA then recognizes the amber codon on the mRNA and inserts the UAA at that precise location in the protein sequence. nih.govelsevierpure.com This methodology has been successfully used to incorporate the simpler analog, (aminooxy)acetic acid, into proteins like E. coli dihydrofolate reductase and DNA polymerase beta, demonstrating the feasibility of genetically encoding aminooxy functionalities. nih.govelsevierpure.com

| Component | Role in Genetic Code Expansion |

| Unnatural Amino Acid (UAA) | An amino acid with a novel side chain (e.g., containing an aminooxy group) that provides new chemical functionality. |

| Orthogonal tRNA (O-tRNA) | A transfer RNA, often a suppressor tRNA, that recognizes a specific codon (e.g., UAG stop codon) but is not recognized by endogenous synthetases. mdpi.com |

| Orthogonal Synthetase (O-RS) | An engineered aminoacyl-tRNA synthetase that specifically charges the O-tRNA with the desired UAA and not with any natural amino acids. youtube.com |

| Selector Codon | A codon, typically a nonsense (stop) codon or a four-base codon, that is reassigned to encode the UAA. nih.gov |

The incorporated aminooxy group serves as a powerful and versatile chemical handle for subsequent protein modification. It is a key component in a class of chemical reactions known as bioorthogonal chemistry, which are reactions that can occur in a complex biological environment without interfering with native biochemical processes. acs.orgwikipedia.org

Specifically, the aminooxy group reacts with aldehydes or ketones to form a stable oxime linkage. nih.gov This highly chemoselective reaction, known as oxime ligation, is the cornerstone of many protein labeling and engineering strategies. mdpi.commaastrichtuniversity.nl

Key Features of Oxime Ligation:

High Specificity: The reaction is highly selective for aldehydes and ketones, functional groups that are rare in proteins and biological systems, thus minimizing off-target reactions. acs.org

Stability: The resulting oxime bond is robust and stable under physiological conditions. nih.gov

Favorable Kinetics: The reaction proceeds efficiently in aqueous media, and its rate can be significantly accelerated by using aniline-based catalysts. nih.govmaastrichtuniversity.nlrsc.org

Versatility: Oxime ligation is used to attach a wide variety of probes—including fluorophores, biotin (B1667282) tags, and polyethylene (B3416737) glycol (PEG)—to specific sites on proteins, enabling detailed studies of protein function, localization, and interactions. mdpi.comnih.gov

This ability to precisely install a reactive aminooxy handle into a protein of interest via genetic code expansion, followed by a specific and efficient bioorthogonal ligation, represents a powerful strategy for creating custom-designed proteins and biological probes. nih.govspringernature.com

Applications in Plant Physiology Research

The inhibitory effects of AOPP have been leveraged in numerous plant physiology studies to understand the roles of the phenylpropanoid and auxin biosynthesis pathways.

Regulation of Plant Development: AOPP has been instrumental in exploring the regulation of plant development. In studies on eggplant (Solanum melongena), AOPP was found to promote the formation of adventitious buds from hypocotyl explants. researchgate.net This effect highlights the complex cross-talk between the phenylpropanoid pathway and the hormonal regulation of organogenesis. The application of AOPP to a shoot induction medium promoted earlier adventitious bud formation compared to controls. researchgate.net

Table 2: Effect of AOPP on Eggplant Adventitious Bud Regeneration

| AOPP Concentration (µM) | Mean Number of Adventitious Buds per Explant (after 8 weeks) |

|---|---|

| 0 (Control) | ~1.5 |

| 2 | ~2.5 |

| 10 | ~3.0 |

| 50 | ~2.0 |

| 250 | ~1.0 |

Data derived from graphical representations in published research on eggplant hypocotyl explants. researchgate.net

By using AOPP as a chemical probe, researchers can modulate specific metabolic pathways to uncover fundamental physiological processes in plants, from cell differentiation to organ development. fujifilm.comnih.gov

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. It provides information on the connectivity of atoms by analyzing the magnetic properties of atomic nuclei. For N-Boc-2-Aminooxy-3-phenyl-propionic acid, both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework.

The ¹H NMR spectrum provides information about the chemical environment of each proton. The expected signals for this compound include a large singlet corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) group, multiplets for the aromatic protons of the phenyl ring, and distinct signals for the protons on the propionic acid backbone. The chemical shifts (δ) are influenced by neighboring functional groups. For instance, the proton on the carbon bearing the aminooxy group is expected to appear at a characteristic downfield position.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the carbons of the aromatic ring, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the propionic acid chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 (broad singlet) | ~170-175 |

| Aromatic C-H | ~7.2-7.4 (multiplet) | ~127-130 |

| Aromatic C (quaternary) | - | ~135-138 |

| CH-ONHBoc | ~4.3-4.6 (multiplet) | ~55-60 |

| CH₂-Phenyl | ~2.9-3.2 (multiplet) | ~35-40 |

| Boc C=O | - | ~155-157 |

| Boc C(CH₃)₃ | - | ~80-82 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. libretexts.org

For this compound, the IR spectrum would display several key absorption bands confirming its structure. A very broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. docbrown.info The C=O (carbonyl) stretching vibrations are also prominent; the carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹, while the carbamate (B1207046) carbonyl of the Boc group is expected around 1680-1700 cm⁻¹. libretexts.org Other significant peaks include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), N-H stretching of the aminooxy group (around 3200-3400 cm⁻¹), and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹). youtube.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) |

| N-H (Boc) | Stretch | 3200-3400 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2980 |

| Carboxylic Acid C=O | Stretch | 1700-1725 |

| Carbamate (Boc) C=O | Stretch | 1680-1700 |

| Aromatic C=C | Stretch | 1450-1600 |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), usually with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Since the molecule contains a chiral center at the second carbon of the propionic acid chain, it can exist as two enantiomers. To determine the enantiomeric excess (e.e.), chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for their individual quantification.

Table 3: Typical HPLC Conditions for Analysis of this compound

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% TFA | Isocratic mixture of Hexane/Isopropanol with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 25 °C | 25 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov This technique is highly effective for both identifying and quantifying the target compound, even in complex mixtures. nih.gov After separation on an HPLC column, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, capable of generating ions in either positive or negative mode.

In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. In positive ion mode, the protonated molecule [M+H]⁺ or adducts like the sodium adduct [M+Na]⁺ can be detected. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. researchgate.net This provides high specificity and sensitivity.

Mass Spectrometry for Molecular Weight and Identity Verification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to confirm the elemental formula of this compound (C₁₄H₁₉NO₅). The experimentally measured mass should match the calculated theoretical mass with an error of less than 5 parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the compound's chemical formula. Fragmentation patterns observed in the MS/MS spectrum, such as the characteristic loss of the Boc group (100.0528 u) or the carboxylic acid group (44.9977 u), further corroborate the proposed structure.

Table 4: Calculated Exact Masses for this compound (C₁₄H₁₉NO₅)

| Ion Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₀NO₅⁺ | 282.1336 |

| [M+Na]⁺ | C₁₄H₁₉NNaO₅⁺ | 304.1155 |

| [M-H]⁻ | C₁₄H₁₈NO₅⁻ | 280.1190 |

Theoretical and Computational Studies

Conformational Analysis of Aminooxy Acid-Containing Structures

The three-dimensional structure of a molecule is intrinsically linked to its function. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For peptides containing aminooxy acids, intramolecular hydrogen bonding plays a significant role in dictating their secondary structures. acs.orgd-nb.info

Quantum Mechanical Studies (e.g., HF, MP2, DFT) for Geometry and Conformational Features

Quantum mechanical (QM) methods provide a detailed description of the electronic structure of a molecule, allowing for accurate calculations of its geometry and conformational energies. Methods such as Hartree-Fock (HF), Møller-Plesset second-order perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed for these studies. nih.govnih.gov

Ab initio quantum-mechanical calculations on peptides formed by α-aminoxy acids have revealed a strong propensity for the formation of intramolecular hydrogen bonds between adjacent residues. d-nb.info These interactions lead to the formation of stable eight-membered ring structures, analogous to γ-turns in conventional peptides. acs.org The geometry and vibrational frequencies of these structures are often initially calculated using the HF/6-31G** method, with subsequent energy evaluations at higher levels of theory like MP2/6-31G** or DFT with functionals such as B3LYP. acs.org

Studies on model peptides have shown that the chirality of the Cα center dictates the rotation direction of these eight-membered ring structures, a feature that is independent of the side chain's size. acs.org Furthermore, a cooperative effect has been observed, where the formation of one eight-membered ring promotes the formation of adjacent ones, leading to the development of helical structures. acs.org For instance, a homo-(S)-oxa-polypeptide can form a right-handed 1.8₈-helix. acs.org

Table 1: Comparison of Quantum Mechanical Methods for Conformational Analysis

| Method | Description | Strengths | Limitations |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Computationally less expensive than post-HF methods. | Does not account for electron correlation, which can affect the accuracy of energy calculations. rsc.org |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that incorporates electron correlation by means of perturbation theory. | Provides a good balance between accuracy and computational cost for many systems. organic-chemistry.org | Can be computationally demanding for larger molecules. |

| Density Functional Theory (DFT) | A method based on the electron density of a system, rather than the wavefunction. | Generally offers a good compromise between accuracy and computational efficiency, making it suitable for larger systems. rsc.org | The accuracy is dependent on the choice of the exchange-correlation functional. rsc.org |

Molecular Mechanics and Dynamics Simulations

While QM methods are highly accurate, their computational cost can be prohibitive for studying the dynamic behavior of large molecules over extended periods. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational landscape of molecules like N-Boc-2-Aminooxy-3-phenyl-propionic acid and its derivatives.

MD simulations have been instrumental in studying the conformational behavior of peptide analogues of α-aminoxy acids. d-nb.info These simulations can reveal the influence of factors such as temperature and solvent on the stability of secondary structures. d-nb.info For example, simulations of aminooxy acid trimers and tetramers have shown that the stable 1.8₈-helix, characterized by eight-membered ring hydrogen bonds, is frequently observed in a nonpolar solvent like chloroform (B151607). d-nb.info This is in good agreement with experimental data from NMR and CD spectroscopy. d-nb.info

Investigation of Reaction Mechanisms and Catalysis

Computational methods are also employed to elucidate the mechanisms of chemical reactions, including those involving the N-Boc protecting group. Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and designing new synthetic strategies.

The deprotection of the N-Boc group is a fundamental reaction in peptide synthesis and typically proceeds under acidic conditions. total-synthesis.com Computational studies can model the protonation of the Boc group and the subsequent fragmentation to release the free amine, isobutene, and carbon dioxide. total-synthesis.com Density functional theory (DFT) calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates and thereby providing a detailed picture of the reaction pathway. researchgate.net

While specific computational studies on the reaction mechanisms and catalysis of this compound are not extensively documented, the general principles of N-Boc deprotection are well-understood through computational chemistry. total-synthesis.comresearchgate.net Such studies can provide insights into the reactivity of the aminooxy group and the influence of the phenylpropyl side chain on the deprotection process.

Prediction of Structure-Activity Relationships through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. researchgate.net

For a molecule like this compound, QSAR studies could be employed to explore how modifications to its structure would affect a particular biological activity, for instance, its potential as an enzyme inhibitor. A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. frontiersin.org

Solvent Effects on Molecular and Conformational Stability

The solvent environment can have a profound impact on the conformational preferences and stability of a molecule. scirp.org Computational methods, particularly molecular dynamics simulations with explicit or implicit solvent models, are essential for understanding these effects. d-nb.info

As mentioned previously, MD simulations of aminooxy acid peptides have shown a dramatic difference in conformational behavior between chloroform and water. d-nb.info In the nonpolar environment of chloroform, the intramolecularly hydrogen-bonded helical structures are stable. d-nb.info However, in water, these secondary structure elements are disrupted, and the peptide samples a completely different region of conformational space. d-nb.info This highlights the critical role of the solvent in stabilizing or destabilizing specific conformations. The conformational distributions in chloroform and water show minimal overlap, underscoring the necessity of explicitly considering solvent effects in biomolecular simulations. d-nb.info

Continuum solvent models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with QM calculations to investigate the effect of the solvent on the relative energies of different conformers. scirp.org These models represent the solvent as a continuous medium with a given dielectric constant, providing a computationally efficient way to account for bulk solvent effects. scirp.org

Future Directions and Emerging Research Areas

Integration with Advanced Synthetic Technologies and Automation

| Technology | Application to N-Boc-2-Aminooxy-3-phenyl-propionic acid Synthesis | Potential Advantages |

| Automated Synthesizers | Rapid, sequential addition of building blocks to the scaffold for library generation. newatlas.comnih.gov | Increased throughput, reduced human error, enhanced reproducibility. |

| Flow Chemistry | Precise control over reaction conditions (temperature, pressure, time) for derivatization. | Improved yield and purity, enhanced safety, scalability. nih.gov |

| Artificial Intelligence (AI) | Optimization of reaction conditions and prediction of novel structures. technologynetworks.com | Accelerated discovery of new compounds and synthetic routes. |

| Robotic Systems | High-throughput screening of reaction conditions and purification of products. nih.gov | Systematic and repeatable synthesis for creating reliable chemical libraries. nih.gov |

Expansion of Bioconjugation Applications in Novel Systems

The aminooxy group of this compound is central to its utility in bioconjugation via oxime ligation. iris-biotech.de This chemoselective reaction forms a stable oxime bond with aldehydes or ketones under mild, aqueous conditions, making it a powerful tool in chemical biology. nih.gov Future research will focus on expanding the scope of this ligation technique to create more complex and functional biomolecular constructs. rsc.orgmdpi.com

Emerging strategies aim to overcome existing limitations, such as compatibility with disulfide-rich peptides and improving reaction kinetics. nih.govrsc.org The development of new catalysts and reaction conditions can enable complete ligation within minutes, which is crucial for time-sensitive applications like radiotracer development. nih.govacs.org The versatility of oxime ligation allows for its use in conjunction with other bioorthogonal reactions, such as click chemistry, to create multifunctional molecules for late-stage modifications and biomaterial engineering. nih.govmdpi.com This will facilitate the synthesis of novel neoglycopeptides, polymer-protein conjugates, and peptide dendrimers, which can be used to probe the structure and function of proteins. nih.govnih.gov

Identification of New Therapeutic Targets for this compound Scaffolds

Scaffolds derived from this compound hold promise in drug discovery. The un-derivatized compound, L-2-Aminooxy-3-phenylpropanoic acid (AOPP), is a known potent inhibitor of L-phenylalanine ammonia-lyase (PAL). medchemexpress.commedchemexpress.com More recently, it was identified as a molecular inhibitor of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1), an enzyme involved in auxin biosynthesis in plants. nih.gov

While these targets are primarily in plant biology, the underlying mechanism of enzyme inhibition suggests broader therapeutic potential. The ability to use this scaffold in peptide synthesis opens avenues for developing inhibitors for protein-protein interactions (PPIs), which are implicated in numerous diseases. mdpi.com Similar protected amino acid derivatives are already being utilized in the development of therapeutic peptides for oncology and neurology. chemimpex.com Future research will likely focus on using tethered fragment libraries based on the aminooxy-phenylpropionic acid core to screen for and optimize inhibitors against a wide range of physiologically important targets, such as protein tyrosine phosphatases (PTPases) and polo-like kinase 1 (Plk1). mdpi.com

| Potential Target Class | Rationale for Exploration | Example Research Area |

| Enzymes | Known inhibition of PAL and TAA1 suggests broad potential as an enzyme inhibitor. medchemexpress.comnih.gov | Development of inhibitors for metabolic pathway enzymes in pathogens or cancer cells. |

| Protein-Protein Interactions (PPIs) | Oxime ligation allows for post-synthesis diversification to optimize peptide-based PPI antagonists. mdpi.com | Targeting oncogenic pathways regulated by PPIs, such as those involving Tsg101 or Plk1. mdpi.com |

| Neurological Receptors | Amino acid derivatives are key building blocks for drugs targeting neurological disorders. chemimpex.com | Design of peptidomimetics that modulate receptor activity in neurodegenerative diseases. |

Development of Advanced Biological Probes and Imaging Agents

The unique reactivity of the aminooxy group makes this compound an excellent candidate for developing sophisticated biological probes and imaging agents. The ability to perform oxime ligation under physiological conditions allows for the specific labeling of biomolecules that have been engineered to contain an aldehyde or ketone handle. nih.gov

Automated synthesis platforms can be employed to create extensive libraries of nerve-specific contrast agents for biomedical imaging. nih.gov Furthermore, the rapid kinetics of modern oxime ligation protocols are highly advantageous for the development of radiotracers, such as those used in Positron Emission Tomography (PET). nih.gov For instance, the synthesis of tracers like O-(2-[18F]fluoroethyl)-L-tyrosine (FET) for brain tumor imaging highlights the utility of such chemistries in creating diagnostic tools. nih.gov Future work will likely involve creating photo-activatable probes by incorporating photolabile groups, allowing for spatiotemporal control over labeling and interaction studies within living cells and tissues. nih.gov

Exploration in Materials Science and Catalyst Development

The applications of this compound are extending into materials science and catalysis. The principles of oxime ligation are being applied to the formation and modification of hydrogels, creating well-defined cellular microenvironments for tissue engineering. nih.govnih.gov The ability to control the ligation kinetics allows for tunable hydrogel formation, and photomediated oxime ligation offers spatiotemporal control over the material's mechanical and biochemical properties. nih.gov

In the realm of catalysis, the chiral backbone of the amino acid derivative presents opportunities for developing novel organocatalysts. Chiral organocatalysts are instrumental in facilitating stereo-selective reactions, which are crucial in the synthesis of pharmaceuticals. google.com Derivatives of this compound could be designed to catalyze specific asymmetric reactions, offering a metal-free alternative to traditional catalysts. The exploration of this scaffold in creating new polymers and functional materials through controlled ligation reactions is another promising avenue for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.